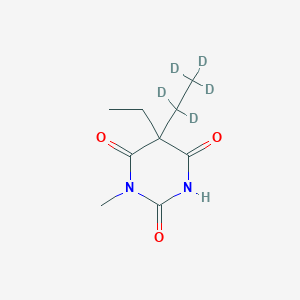
Methylbarbital-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylbarbital-d5 is a deuterated form of methylbarbital, a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methylbarbital-d5 involves the incorporation of deuterium atoms into the methylbarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methyl iodide (CD3I) in the alkylation step of the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterated compound. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium atoms and the purity of the final product.
化学反应分析
Types of Reactions
Methylbarbital-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methylbarbital-d5 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and NMR spectroscopy to quantify and analyze other compounds.
Pharmacokinetics: Helps in studying the metabolism and distribution of barbiturates in biological systems.
Drug Development: Used in the development and testing of new pharmaceuticals, particularly in understanding the pharmacodynamics and pharmacokinetics of barbiturates.
Biomedical Research: Employed in studies related to the central nervous system and its disorders, such as epilepsy and anxiety.
作用机制
Methylbarbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in sedative and hypnotic effects.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Used for its anesthetic and sedative effects.
Secobarbital: Known for its short-acting sedative properties.
Uniqueness of Methylbarbital-d5
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry and NMR spectroscopy, providing valuable insights into the behavior and metabolism of barbiturates.
属性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
203.25 g/mol |
IUPAC 名称 |
5-ethyl-1-methyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)/i1D3,4D2 |
InChI 键 |
FWJKNZONDWOGMI-SGEUAGPISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)CC |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


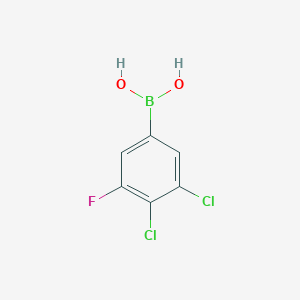
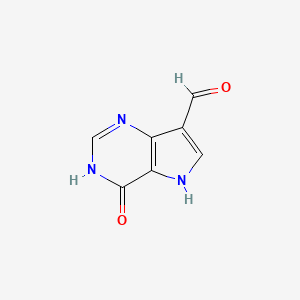
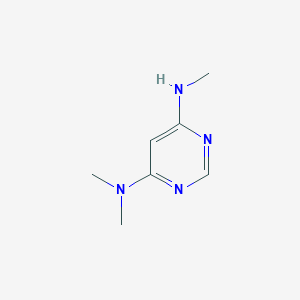

![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
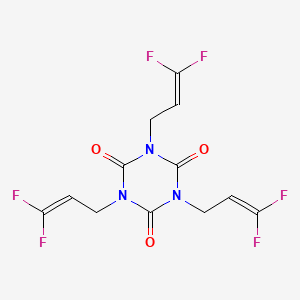
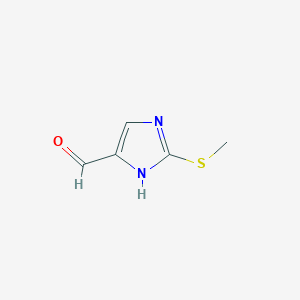
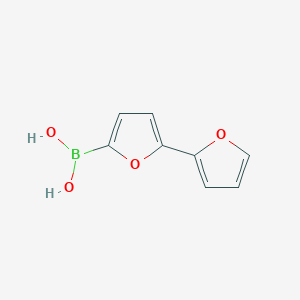
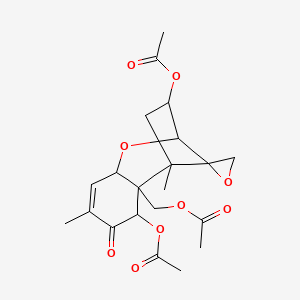
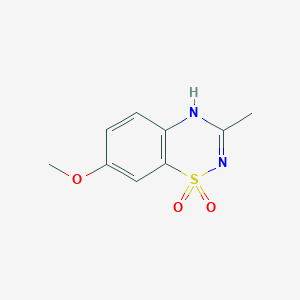
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
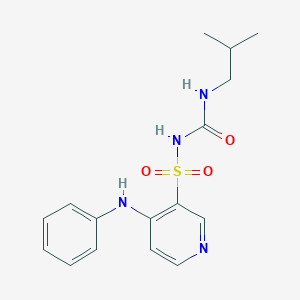
amine](/img/structure/B13413433.png)
![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
